molecular formula C18H17N5O2 B5817064 2,4-dimethoxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone

2,4-dimethoxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone

Cat. No. B5817064
M. Wt: 335.4 g/mol
InChI Key: FFYPNNDQOUPXCL-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dimethoxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone, also known as DMBTH, is a chemical compound that has been extensively studied for its various applications in scientific research. DMBTH is a hydrazone derivative of 2,4-dimethoxybenzaldehyde and is widely used as a reagent in several chemical reactions.

Mechanism of Action

The mechanism of action of 2,4-dimethoxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone is not well understood, but it is believed to act as a chelating agent for metal ions. 2,4-dimethoxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone forms stable complexes with metal ions, which can be detected using spectroscopic techniques. The formation of these complexes is the basis for the use of 2,4-dimethoxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone as a reagent for the determination of metal ions.
Biochemical and Physiological Effects:
2,4-dimethoxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not known to have any adverse effects on human health. 2,4-dimethoxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone is also not known to have any significant effects on the environment.

Advantages and Limitations for Lab Experiments

2,4-dimethoxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has several advantages for lab experiments. It is a relatively simple compound to synthesize and is readily available in the market. 2,4-dimethoxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone is also stable and can be stored for long periods of time without significant degradation. However, 2,4-dimethoxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has some limitations for lab experiments. It is not very soluble in water, which can limit its use in aqueous solutions. Additionally, 2,4-dimethoxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone can interfere with some spectroscopic techniques, such as UV-Vis spectroscopy, due to its absorbance in the same wavelength range.

Future Directions

For the study of 2,4-dimethoxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone include the development of novel compounds and the exploration of its use as a fluorescent probe for the detection of nitric oxide.

Synthesis Methods

2,4-dimethoxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone can be synthesized by the reaction of 2,4-dimethoxybenzaldehyde with hydrazine hydrate and 5-phenyl-1,2,4-triazin-3-amine. The reaction occurs in the presence of a catalyst, such as acetic acid, and yields 2,4-dimethoxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone as a yellow powder. The synthesis of 2,4-dimethoxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone is a relatively simple process and can be carried out in a laboratory setting.

Scientific Research Applications

2,4-dimethoxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has several applications in scientific research. It is commonly used as a reagent for the determination of various metal ions, such as copper, iron, and zinc. 2,4-dimethoxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone is also used in the synthesis of novel compounds with potential biological activity, such as antitumor and antimicrobial agents. Additionally, 2,4-dimethoxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone is used as a fluorescent probe for the detection of nitric oxide, a signaling molecule involved in several physiological processes.

properties

IUPAC Name

N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-5-phenyl-1,2,4-triazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c1-24-15-9-8-14(17(10-15)25-2)11-19-22-18-21-16(12-20-23-18)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,21,22,23)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYPNNDQOUPXCL-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=NNC2=NC(=CN=N2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/NC2=NC(=CN=N2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.